molecular formula C14H16F3NO2 B8661464 2-(4-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid methyl ester

2-(4-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid methyl ester

Cat. No. B8661464
M. Wt: 287.28 g/mol
InChI Key: AMJQJRGRLCGTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C14H16F3NO2 and its molecular weight is 287.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid methyl ester

Molecular Formula

C14H16F3NO2

Molecular Weight

287.28 g/mol

IUPAC Name

methyl 2-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylate

InChI

InChI=1S/C14H16F3NO2/c1-20-13(19)10-6-7-18-12(8-10)9-2-4-11(5-3-9)14(15,16)17/h2-5,10,12,18H,6-8H2,1H3

InChI Key

AMJQJRGRLCGTNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCNC(C1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate (4.985 g, 17.73 mmol) was dissolved in acetic acid (45 mL) and platinum(IV) oxide (0.232 g, 1.02 mmol) added. The resulting mixture was hydrogenated in a Büchi hydrogenator at room temperature and 5 bar for 5 h. More platinum(IV) oxide (0.116 g, 0.51 mmol) was added and the hydrogenation continued at 5 bar for 1 h. The catalyst was filtered off and washed with MeOH and the eluate evaporated. DCM and 10% K2CO3 were added and the phases separated. The organic layer was washed with brine, passed through a phase separator and evaporated to yield methyl 2-(4-(trifluoromethyl)phenyl)piperidine-4-carboxylate (5.04 g, 99%) as a brown oil. MS m/z 288 (M+H)+
Quantity
4.985 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0.232 g
Type
catalyst
Reaction Step Two
Quantity
0.116 g
Type
catalyst
Reaction Step Three

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